

9-OxoOTrE chemical structure and properties

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Compound of Interest

Compound Name: 9-OxoOTrE

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An In-Depth Technical Guide to **9-OxoOTrE** (9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid)

Introduction

9-Oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (**9-OxoOTrE**) is an oxidized fatty acid, classified as an oxylipin, that has garnered significant interest within the scientific community.[1] Oxylipins are derived from the metabolism of polyunsaturated fatty acids and are involved in a variety of physiological and pathological processes. **9-OxoOTrE** is specifically formed from the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE) and has demonstrated notable biological activities, including antimicrobial and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activity, and synthesis of **9-OxoOTrE**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

The chemical structure of **9-OxoOTrE** consists of an 18-carbon chain with a ketone group at the ninth carbon and three double bonds at the 10th, 12th, and 15th positions, with specific E, Z, Z stereochemistry.[1] This distinct structure is crucial for its biological function.

Table 1: Chemical and Physical Properties of **9-OxoOTrE**

Property	Value	Source
IUPAC Name	(10E,12Z,15Z)-9-oxooctadeca-10,12,15-trienoic acid	[3]
Synonyms	9-KOTE, 9-KOTrE	[2]
CAS Number	125559-74-2	[2][4]
Molecular Formula	C ₁₈ H ₂₈ O ₃	[2][3][4]
Molecular Weight	292.4 g/mol	[2][3]
Purity	≥95%	[2]
Formulation	A solution in ethanol	[2]
UV max (λ _{max})	279 nm	[2][5]
Solubility (DMF)	50 mg/ml	[2]
Solubility (DMSO)	50 mg/ml	[2]
Solubility (Ethanol)	50 mg/ml	[2]
Solubility (PBS, pH 7.2)	1 mg/ml	[2]
Storage Temperature	-80°C	[2]
Stability	≥ 2 years	[2]
InChI Key	ACHDMUPTZYIGR-CUHSZNQNSA-N	[2]

Biological Activity and Signaling Pathways

9-OxoOTrE exhibits a range of biological activities, primarily centered around its anti-inflammatory and immunomodulatory properties.[1] It has also been shown to possess antimicrobial activity against various plant pathogenic bacteria and fungi.[2]

A key mechanism underlying its anti-inflammatory effects is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. By activating PPARα, **9-**

OxoOTrE can modulate the expression of target genes, leading to a reduction in inflammatory responses.[1] The electrophilic nature of **9-OxoOTrE**, conferred by its α,β -unsaturated keto group, is believed to be important for this activity.[1]



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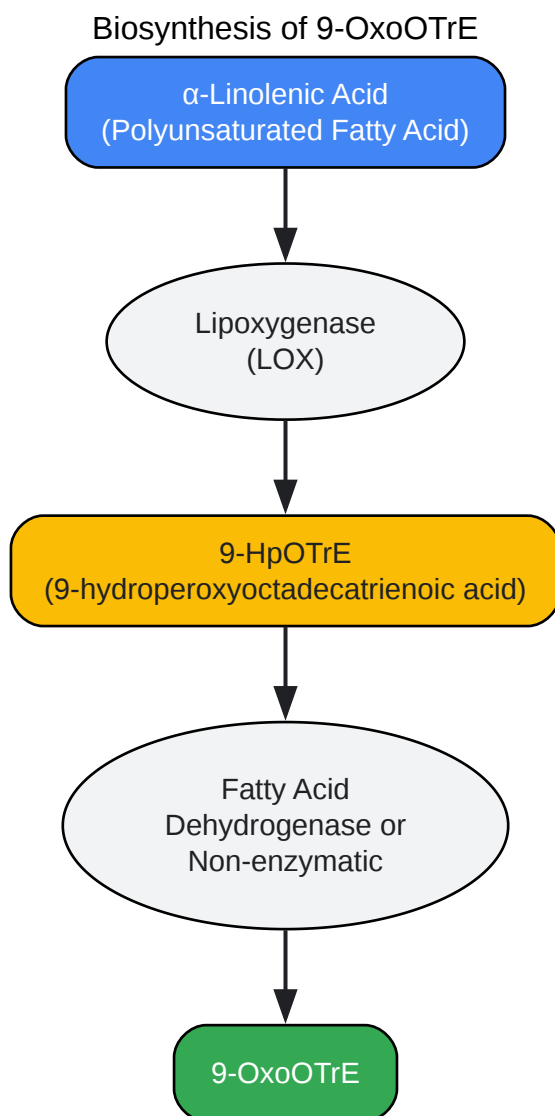
Caption: 9-OxoOTrE activates PPAR α , leading to gene expression changes and anti-inflammatory effects.

Synthesis and Experimental Protocols

Biosynthesis

The primary route for the formation of **9-OxoOTrE** in biological systems is through the oxidation of 9-hydroperoxyoctadecatrienoic acid (9-HpOTrE).[1][2] This conversion can occur either enzymatically, catalyzed by fatty acid dehydrogenases, or non-enzymatically.[1] This process is a key step in the generation of a class of signaling molecules with diverse biological functions.

[1]



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Caption: Biosynthetic pathway of **9-OxoOTrE** from α-linolenic acid.

Chemical Synthesis

An efficient chemical synthesis for **9-OxoOTrE** has been reported, providing a means to obtain this compound for research purposes. While detailed step-by-step protocols are often proprietary or found within specific publications, the general strategy involves the stereoselective construction of the triene system and the introduction of the keto functionality at the C9 position. One published method provides an efficient synthesis for (10E, 12Z,15Z)-9-oxo-octadecatrienoic acid.[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a key analytical technique for the purification and quantification of **9-OxoOTrE**. A reported purity of 97.0% was determined by this method.^[5]

Mass Spectrometry (MS): Mass spectrometry is used for the structural confirmation and identification of **9-OxoOTrE**. The expected mass-to-charge ratio for the deprotonated molecule $[M-H]^-$ is 291.3.^[5]

Thin-Layer Chromatography (TLC): TLC can be used as a simple and rapid method to assess the purity of **9-OxoOTrE**, with reported purities of 100% in some batches.^[5]

UV Spectroscopy: The conjugated triene system in **9-OxoOTrE** gives it a characteristic UV absorbance maximum at 279 nm, which is useful for its detection and quantification.^{[2][5]}

Conclusion

9-OxoOTrE is a biologically active oxylipin with significant potential in the fields of inflammation and immunology research. Its well-defined chemical structure and properties, coupled with its known mechanism of action through PPAR α activation, make it an interesting molecule for further investigation and potential therapeutic development. The availability of synthetic routes and established analytical methods will facilitate its continued study. This guide provides a foundational understanding of **9-OxoOTrE** for scientists and researchers aiming to explore its role in health and disease.

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